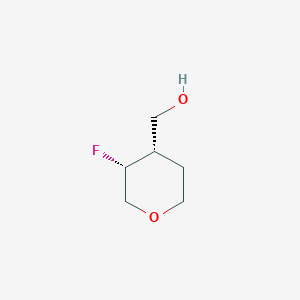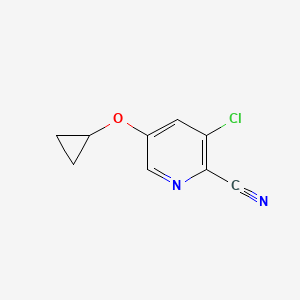![molecular formula C7H4ClNO B15230369 3-Chlorofuro[2,3-b]pyridine](/img/structure/B15230369.png)
3-Chlorofuro[2,3-b]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chlorofuro[2,3-b]pyridine is a heterocyclic compound that features a fused furan and pyridine ring system with a chlorine atom at the third position.
Preparation Methods
The synthesis of 3-Chlorofuro[2,3-b]pyridine typically involves the chlorination of furo[2,3-b]pyridine derivatives. One common method includes the reaction of aminoamides of the furo[2,3-b]pyridine series with an aqueous solution of sodium hypochlorite and N-chlorosuccinimide. This reaction proceeds at position 2 of the furopyridine system, leading to the formation of 3-imino-2-chlorofuro[2,3-b]pyridine-2-carboxamides . Industrial production methods may involve similar chlorination processes, optimized for large-scale synthesis.
Chemical Reactions Analysis
3-Chlorofuro[2,3-b]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions are particularly notable.
Common reagents used in these reactions include sodium hypochlorite, N-chlorosuccinimide, and various reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Chlorofuro[2,3-b]pyridine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 3-Chlorofuro[2,3-b]pyridine involves its interaction with specific molecular targets. For instance, it may act as an inverse agonist of the cannabinoid receptor (CB1R), exhibiting antiproliferative activity against cancer cell lines . The exact pathways and molecular targets can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
3-Chlorofuro[2,3-b]pyridine can be compared with other similar compounds, such as:
3-Aminofuro[2,3-b]pyridine: This compound also features a fused furan and pyridine ring system but with an amino group instead of a chlorine atom.
3-Iminofuro[2,3-b]pyridine: This derivative has an imino group and shows distinct chemical reactivity and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
3-chlorofuro[2,3-b]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClNO/c8-6-4-10-7-5(6)2-1-3-9-7/h1-4H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODPFIGCKCDDNOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)OC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.56 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6-Amino-2-thiabicyclo[3.1.0]hexane2,2-dioxide](/img/structure/B15230289.png)

![(3-(1H-Benzo[d]imidazol-2-yl)phenyl)methanamine hydrochloride](/img/structure/B15230302.png)
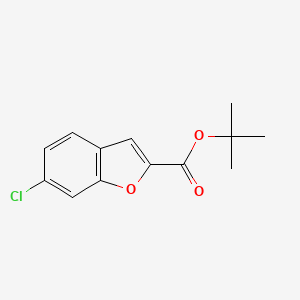

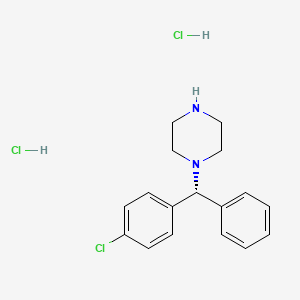
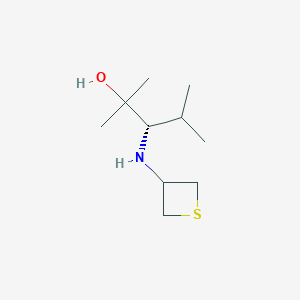
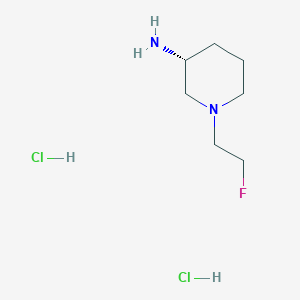
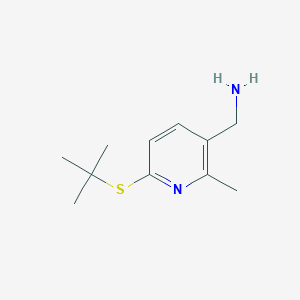
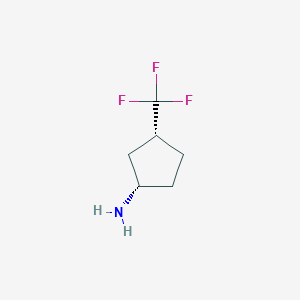
![7-chloro-4-fluoro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B15230353.png)
